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Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent the second largest class of GPCRs
and are integral to a multitude of physiological processes, including organ development,
immune response, and cellular homeostasis.[1][2] A distinctive feature of aGPCRs is their
unique molecular architecture, comprising a large N-terminal ectodomain and a seven-
transmembrane (7TM) domain.[1][3] Most aGPCRs undergo autoproteolysis within a conserved
GPCR Autoproteolysis-Inducing (GAIN) domain, resulting in two non-covalently attached
fragments: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which includes
the 7TM domain.[1][2][4]

Activation of many aGPCRs, including GPR110 (also known as ADGRF1), is mediated by a
"tethered agonist" mechanism.[4][5][6] Following the dissociation of the inhibitory NTF, a short
peptide sequence at the N-terminus of the CTF, known as the stalk or Stachel peptide, is
unmasked.[3][5] This peptide then acts as an intramolecular agonist, binding to the orthosteric
pocket of the 7TM domain to trigger downstream G protein signaling.[2][3][4] The P12 peptide
is a synthetic 12-residue peptide (TSFSILMSPFVP) derived from this stalk region of GPR110
that can act as a potent agonist when applied exogenously.[1][6] This document provides an in-
depth technical overview of the P12 peptide binding site on GPR110, the quantitative aspects
of this interaction, and the experimental methodologies used for its characterization.
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The P12 Peptide Agonist Binding Site on GPR110

Cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of
GPR110 in its active state, complexed with various G proteins and bound by its tethered stalk
peptide.[2][4][7] These structures reveal that the P12 peptide, mimicking the native stalk, binds
within a highly hydrophobic orthosteric ligand-binding pocket formed by the transmembrane
helices (TM) and extracellular loops (ECL).

The binding pocket is comprised of residues from TM1, TM2, TM3, TM5, TM6, TM7, ECL1,
ECL2, and ECL3.[4] The stalk peptide adopts a twofold helix conformation as it inserts into this
pocket.[4]

Key interactions are driven by both hydrophobic and polar contacts:

o Hydrophobic Core: The binding pocket is lined with numerous aromatic and hydrophobic
residues that form the primary interaction surface for the peptide. These include W8046.53,
F7475.39, Y6683.40, F8237.42, F6412.64, W734ECL2, and W737ECL2, which create the
bottom and sides of the pocket.[4] Additional hydrophobic residues such as L7445.36,
18116.60, L5931.47, V5851.39, and V732ECL2 fill the remaining space, stabilizing the
complex.[4]

e Polar Rim: The rim of the binding pocket contains several polar residues, including
T5891.43, T8106.59, R729ECL2, and H8207.39, which may contribute to the initial capture
and orientation of the peptide agonist.[4]

Structural comparisons show that the stalk peptide of GPR110 engages the receptor
preferentially using the TM1 and TM7 side of the orthosteric pocket in a "laydown" model,
which differs from the more perpendicular insertion seen with peptide ligands for other GPCRs
like the GLP1 receptor.[4]

Quantitative Analysis of P12-GPR110 Interaction

The interaction between the P12 peptide and GPR110 has been quantified primarily through
functional assays that measure downstream signaling upon receptor activation.

Functional Potency of P12 Peptide

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9046087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pubmed.ncbi.nlm.nih.gov/36127364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The potency of the synthetic P12 peptide has been determined in G protein activation assays.

Peptide G Protein Receptor
. Assay Type EC50 (pM) Reference
Agonist Measured Construct
[35S]-GTPYS GPR110 7TM
GPR110 P12 o Gq ~37 [6]
Binding S570M
GPR110 P12 NFAT-RE G GPR110 Robust o
(100 pum) Luciferase d CTFAstalk Activation
GPR110 P12 NFAT-RE GPR110 o
) Gq No Activation [1]
(10 um) Luciferase CTFAstalk

Impact of Mutations on GPR110 Activation

Site-directed mutagenesis studies on both the stalk peptide and the receptor's binding pocket
have identified critical residues for GPR110 activation. The results are often measured via
reporter gene assays, where a decrease in signal indicates impaired function.

Table 2.1: Effect of Stalk Peptide Mutations on GPR110 Signaling (Data summarized from
NFAT-RE Luciferase Assays)
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Mutation o
. ] Original Mutant Effect on Gq
Position (in ] ] ] ) Reference
Residue Residue Signaling

Stalk)
Significantly

P3' F569 A [1]
Reduced
Activity

P3' F569 L, M o [1]
Maintained
Activity

P3' F569 R, K, D, E _ [1]
Abolished
Significantly

P6' L572 A [1]
Reduced
Significantly

P7' M573 A [1]
Reduced

Table 2.2: Effect of Receptor Binding Pocket Mutations on GPR110 Signaling (Data
summarized from NFAT-RE Luciferase Assays)
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Mutation o
. ] Original Mutant Effect on Gq
Position (in ] . . . Reference
Residue Residue Signaling

GPR110)
Significantly

1.43 T589 A [4]
Reduced
Significantly

2.64 F641 A [4]
Reduced
Significantly

3.40 Y668 A [4]
Reduced
Significantly

5.39 F747 A [4]
Reduced
Significantly

6.53 w804 A [4]
Reduced
Significantly

7.39 H820 A [4]
Reduced
Significantly

7.42 F823 A [4]
Reduced
Significantly

ECL2 R729 A [4]
Reduced
Significantly

ECL2 W734 A [4]
Reduced

Signaling Pathways and Visualizations

GPR110 is a pleiotropic receptor capable of coupling to all four major G protein families: Gq,
Gs, Gi, and G12/13.[1][4] Activation by its stalk peptide initiates these distinct downstream
signaling cascades.

GPR110 Signaling Pathway
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Caption: GPR110 signaling pathways activated by the P12 peptide.

Tethered Agonist Activation Mechanism
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Caption: Logical flow of the GPR110 tethered agonist mechanism.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15610004?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow: Reporter Gene Assay
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Caption: Workflow for a P12-induced GPR110 reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are protocols for key experiments used to characterize the P12-GPR110 interaction.

Cell-Based Reporter Gene Assays

These assays are used to quantify the activation of specific G protein pathways.[1][4][8]

Cell Culture: Human Embryonic Kidney (HEK293) cells or a variant (e.g., HEKAG) are
cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO:z incubator.

Transfection: Cells are seeded into 96-well plates. After 24 hours, they are co-transfected
using a reagent like Lipofectamine 2000. Each well receives a mixture of DNA including:

o The GPR110 receptor construct (e.g., wild-type CTF, Astalk mutant, or point mutant).

o Areporter plasmid containing a response element linked to a luciferase gene (e.g., NFAT-
RE for Gg, CRE for Gs, SRE for Gi, SRF-RE for G12/13).

o A control plasmid (e.g., Renilla luciferase) for normalization, if required.

Peptide Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a
serum-free medium containing the desired concentration of the synthetic P12 peptide (or a
mutant version) or a vehicle control (e.g., DMSO).

Incubation: Cells are incubated with the peptide for 6-8 hours to allow for reporter gene
expression.

Lysis and Measurement: Cells are lysed, and a luciferase assay substrate (e.g., Dual-Glo
Luciferase Assay System) is added. Luminescence is measured using a plate reader.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if
used) or total protein content. Results are typically expressed as relative luminescence units
(RLU) or fold change over the vehicle-treated control.
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Cryo-Electron Microscopy (Cryo-EM) Sample
Preparation and Imaging

This protocol outlines the general steps for determining the structure of the GPR110-G protein
complex.[4][7]

¢ Protein Expression and Purification:

o The GPR110-CTF construct and G protein subunits (e.g., Gaq, GB1, Gy2) are co-
expressed in Sf9 insect cells using a baculovirus expression system.

o The complex is solubilized from cell membranes using a detergent mixture (e.g., lauryl
maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

o The complex is purified using affinity chromatography (e.g., anti-FLAG M1 antibody resin),
followed by size-exclusion chromatography to ensure homogeneity. A stabilizing nanobody
(e.g., Nb35 for Gs/Gq) may be added during this process.

o Grid Preparation: 3-4 uL of the purified complex at a concentration of 5-10 mg/mL is applied
to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grid). The grid is
then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark
V).

o Data Collection: The frozen grids are imaged on a Titan Krios transmission electron
microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.
Automated data collection software like EPU is used to acquire thousands of movie
micrographs.

o Image Processing and 3D Reconstruction:
o Movie frames are aligned and dose-weighted using software like MotionCor2.
o Contrast transfer function (CTF) parameters are estimated using CTFFIND4.

o Particles are automatically picked, extracted, and subjected to 2D classification to remove
poor-quality particles.
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o An initial 3D model is generated, followed by 3D classification and refinement in software
like RELION or cryoSPARC to obtain a high-resolution 3D density map.

e Model Building: An atomic model of the GPR110-G protein complex is built into the refined
cryo-EM density map using software like Coot and refined using programs like Phenix.

Bioluminescence Resonance Energy Transfer (BRET)
Assay

The TRUPATH BRET assay is used to directly measure the interaction between an activated
GPCR and its cognate G protein.[1][4]

o Constructs: The assay utilizes specific constructs:
o GPR110 receptor tagged with a small peptide (e.g., SmBIT).
o Ga subunit tagged with a large luciferase fragment (e.g., LgBIiT).
o Untagged Gf3 and Gy subunits.

o Transfection: HEK293 cells are co-transfected with the GPR110-SmBIT construct and the
appropriate LgBiT-Ga, G3, and Gy plasmids.

o Assay Procedure: 48 hours post-transfection, cells are harvested and re-plated in a white 96-
well plate. The luciferase substrate (e.g., coelenterazine-h) is added.

o BRET Measurement: The plate is immediately read on a luminometer capable of
simultaneously measuring the light emission at two different wavelengths (e.g., for the donor
and acceptor).

o Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor
emission. An increase in the BRET ratio indicates proximity between the receptor and the G
protein, signifying activation.

Conclusion

The interaction between the P12 peptide agonist and GPR110 is a well-characterized example
of the tethered agonism model central to aGPCR function. The binding site is a large,
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hydrophobic pocket within the 7TM domain, and specific residues in both the peptide and the
receptor are critical for robust activation.[1][4] The P12 peptide serves as a powerful
pharmacological tool to probe GPR110 signaling, which is remarkably pleiotropic, engaging all
major G protein families to initiate diverse downstream cellular responses.[4] The detailed
structural and functional data, supported by robust experimental protocols, provide a solid
framework for understanding GPR110-mediated physiology and for the rational design of novel
therapeutics targeting this important receptor class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15610004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

